Cas no 145650-60-8 (Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester)

Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester structure
145650-60-8 structure
Product Name:Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester
Numero CAS:145650-60-8
MF:C32H51O3P
MW:514.719310998917
CID:180892
PubChem ID:6850817
Update Time:2025-04-19

Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester
    • bis(2,4-ditert-butyl-6-methylphenyl) ethyl phosphite
    • AC1OA87M
    • bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite
    • LS-181620
    • Phosphorous acid, bis(2,4-bis(1,1-dimethylethyl)-6-methylphenyl) ethyl ester
    • Phosphorus acid, bis[2,4-bis(l,l-dimethylethyl)-6-methylphenyl]ethyl ester
    • SureCN194310
    • IRGAFOS 38
    • bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphate
    • PHOSPHOROUSACID,BIS(2,4-DI-TERT-BUTYL-6-METHYLPHENYL)ETHYLESTER
    • Bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl]phosphorous acid ethyl ester
    • Phosphorous acid, bis2,4-bis(1,1-dimethylethyl)-6-methylphenyl ethyl ester
    • ETHYL BIS(2-METHYL-4,6-DI(TERT-BUTYLPHENYNOL) PHOSPHATE
    • BIS(2,4-DI-TERT-BUTYL-6-METHYL PHENYL) ETHYL PHOSPHITE
    • ZEFSGHVBJCEKAZ-UHFFFAOYSA-N
    • UNII-4EL3Y5QX1X
    • FT-0774974
    • SCHEMBL194310
    • 4EL3Y5QX1X
    • bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphite
    • Phosphorous acid, bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester
    • PHOSPHOROUS ACID, BIS(2,4-BIS(1,1-DIMETHYLETHYL)-6-METHYLPHENYL)ETHYL ESTER
    • Q27259491
    • 145650-60-8
    • DTXSID6051728
    • NS00040887
    • BIS(2,4-DI-TERT-BUTYL-6-METHYLPHENYL)ETHYLPHOSPHITE
    • Inchi: 1S/C32H51O3P/c1-16-33-36(34-27-21(2)17-23(29(4,5)6)19-25(27)31(10,11)12)35-28-22(3)18-24(30(7,8)9)20-26(28)32(13,14)15/h17-20H,16H2,1-15H3
    • Chiave InChI: ZEFSGHVBJCEKAZ-UHFFFAOYSA-N
    • Sorrisi: P(OCC)(OC1=C(C)C=C(C=C1C(C)(C)C)C(C)(C)C)OC1=C(C)C=C(C=C1C(C)(C)C)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 514.35800
  • Massa monoisotopica: 514.35758248g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 10
  • Complessità: 622
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 11.5
  • Superficie polare topologica: 27.7Ų

Proprietà sperimentali

  • Densità: 1.004
  • Punto di ebollizione: 520.5°Cat760mmHg
  • Punto di infiammabilità: 281.7°C
  • Indice di rifrazione: 1.501
  • PSA: 41.28000
  • LogP: 10.21460

Phosphorous acid,bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester Informazioni sulla sicurezza

  • Codice categoria di pericolo: 53
  • Istruzioni di sicurezza: S61
  • Frasi di rischio:R53
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.